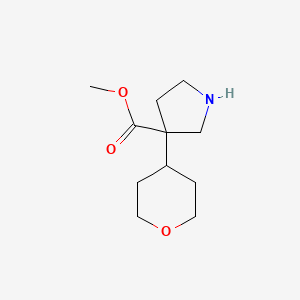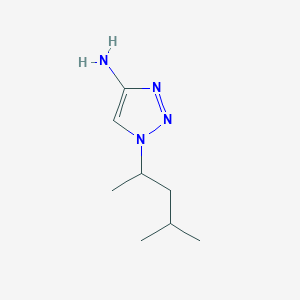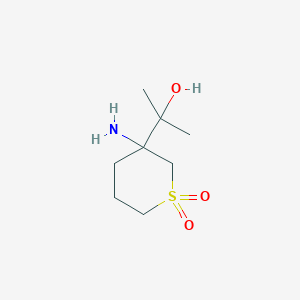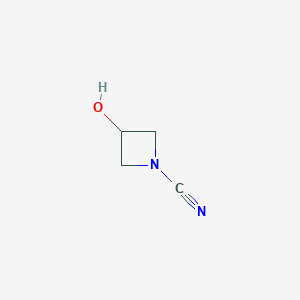
3-Hydroxyazetidine-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxyazetidine-1-carbonitrile is a heterocyclic compound that features a four-membered azetidine ring with a hydroxyl group and a nitrile group attached.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 3-Hydroxyazetidine-1-carbonitrile involves the photochemical flow synthesis. This method utilizes a Norrish-Yang cyclization reaction, which involves the photochemical excitation of an acyclic 2-amino ketone precursor. The process is highly reproducible and can be scaled up for industrial production .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be achieved through a continuous flow process, which allows for the efficient production of the compound on a multi-gram scale. This method ensures high yields and purity, making it suitable for large-scale applications .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxyazetidine-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted azetidine derivatives.
Aplicaciones Científicas De Investigación
3-Hydroxyazetidine-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Hydroxyazetidine-1-carbonitrile involves its interaction with various molecular targets and pathways. The hydroxyl and nitrile groups allow the compound to form hydrogen bonds and other interactions with biological molecules, potentially leading to its bioactivity. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may interact with enzymes and receptors involved in key biological processes .
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxyazetidine-3-carbonitrile: Similar structure but with different substitution patterns.
3-Hydroxyazetidine-3-carboxamide: Contains a carboxamide group instead of a nitrile group.
3-Hydroxyazetidine-3-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
3-Hydroxyazetidine-1-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
367906-68-1 |
|---|---|
Fórmula molecular |
C4H6N2O |
Peso molecular |
98.10 g/mol |
Nombre IUPAC |
3-hydroxyazetidine-1-carbonitrile |
InChI |
InChI=1S/C4H6N2O/c5-3-6-1-4(7)2-6/h4,7H,1-2H2 |
Clave InChI |
VIAULTBEPNVQAG-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






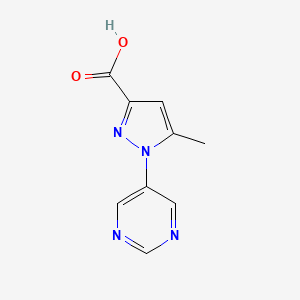
![1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13317643.png)





